molecular formula C15H30N2 B5749941 1-(4-tert-butylcyclohexyl)-4-methylpiperazine

1-(4-tert-butylcyclohexyl)-4-methylpiperazine

Cat. No.: B5749941
M. Wt: 238.41 g/mol
InChI Key: HUVFJMFBYAIHPE-UHFFFAOYSA-N
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Description

1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 4-tert-butylcyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine can be synthesized through a multi-step process involving the preparation of intermediates followed by their coupling. One common method involves the hydrogenation of 4-tert-butylcyclohexanone to obtain 4-tert-butylcyclohexanol, which is then converted to 4-tert-butylcyclohexyl chloride. This intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as alcohol dehydrogenases and Candida antarctica lipase, has been explored to achieve stereoselective synthesis and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(4-tert-Butylcyclohexyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine
  • 1-(4-tert-Butylcyclohexyl)-4-phenylpiperazine
  • 1-(4-tert-Butylcyclohexyl)-4-isopropylpiperazine

Comparison: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFJMFBYAIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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